7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Retronecine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plants, particularly in the Boraginaceae, Compositae, and Leguminosae families . These compounds are significant due to their hepatotoxic properties, which can cause liver damage in humans and animals . Retronecine N-oxide is a derivative of retronecine, a necine base that forms the core structure of many pyrrolizidine alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retronecine N-oxide typically involves the oxidation of retronecine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods

Industrial production of retronecine N-oxide involves large-scale extraction from plants that naturally produce pyrrolizidine alkaloids. The extracted alkaloids are then subjected to oxidation reactions to convert them into their N-oxide forms . Advanced chromatographic techniques such as LC-MS or GC-MS are employed to purify and quantify the final product .

Chemical Reactions Analysis

Types of Reactions

Retronecine N-oxide undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction back to retronecine.

Hydrolysis: Breaking down into simpler compounds.

Substitution: Replacing functional groups with others

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Hydrolysis: Acidic or basic conditions.

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

Oxidation: Higher oxidized pyrrolizidine alkaloids.

Reduction: Retronecine.

Hydrolysis: Simpler necine bases and acids.

Substitution: Modified pyrrolizidine alkaloids with different functional groups

Scientific Research Applications

Retronecine N-oxide has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids under various chemical reactions.

Biology: Investigated for its role in plant defense mechanisms against herbivores.

Medicine: Studied for its hepatotoxic effects and potential therapeutic applications in controlled doses.

Mechanism of Action

Retronecine N-oxide exerts its effects primarily through metabolic activation. In the liver, it is converted back to retronecine by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . The retronecine is then further oxidized to form reactive metabolites that can bind to cellular proteins and DNA, leading to hepatotoxicity . This process involves the formation of pyrrole-protein adducts, which are the primary cause of liver damage .

Comparison with Similar Compounds

Similar Compounds

- Retrorsine N-oxide

- Riddelliine N-oxide

- Senecionine N-oxide

- Seneciphylline N-oxide

Uniqueness

Retronecine N-oxide is unique due to its specific necine base structure, which influences its reactivity and toxicity. Compared to other pyrrolizidine alkaloid N-oxides, retronecine N-oxide has a distinct metabolic pathway and forms different reactive intermediates, making it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity .

Properties

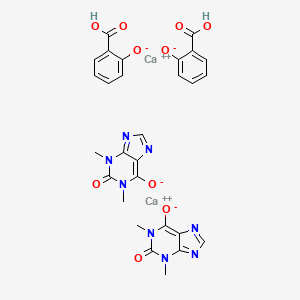

IUPAC Name |

7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCZBENCWMGBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)